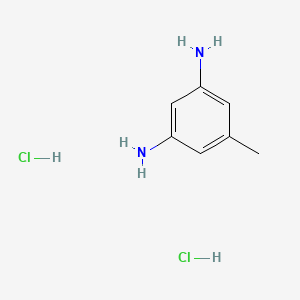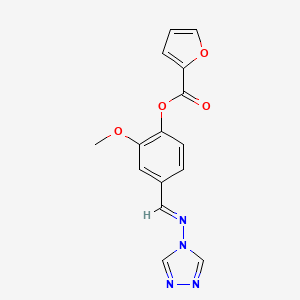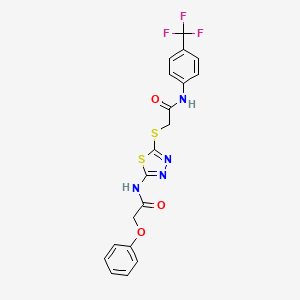
(3R)-1,2,3,4-Tetrahydroquinolin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1,2,3,4-Tetrahydroquinolin-3-OL: is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are characterized by their bicyclic structure, which includes a benzene ring fused to a piperidine ring. The presence of a hydroxyl group at the third position of the tetrahydroquinoline ring system imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL can be achieved through various methods, including catalytic hydrogenation and biocatalytic processes. One common method involves the reduction of quinoline derivatives using metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas. Another approach utilizes biocatalytic hydrogenation, where enzymes like alcohol dehydrogenases are employed to achieve high enantioselectivity under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to enhance efficiency and scalability. The use of biocatalysts in these reactors allows for the production of chiral alcohols with high turnover frequencies and total turnover numbers, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: (3R)-1,2,3,4-Tetrahydroquinolin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation using metal catalysts or biocatalytic methods.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted tetrahydroquinolines .
Scientific Research Applications
Chemistry: In chemistry, (3R)-1,2,3,4-Tetrahydroquinolin-3-OL is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing biocatalysts .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third position allows for hydrogen bonding and other interactions with active sites of enzymes, facilitating catalytic processes. Additionally, its bicyclic structure enables it to fit into receptor binding sites, modulating their activity .
Comparison with Similar Compounds
- (3R)-3-[(1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine
- 2R,3R-dihydroquercetin
Uniqueness: Compared to similar compounds, (3R)-1,2,3,4-Tetrahydroquinolin-3-OL stands out due to its specific chiral configuration and the presence of a hydroxyl group at the third position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3R)-1,2,3,4-tetrahydroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
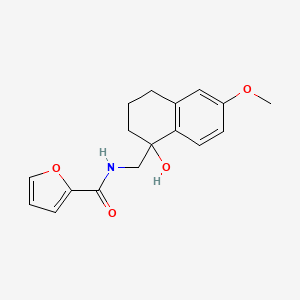
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
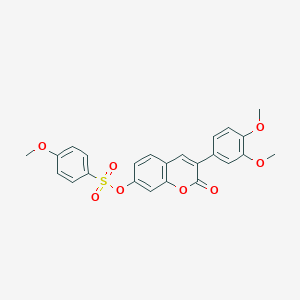
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2890682.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890685.png)
